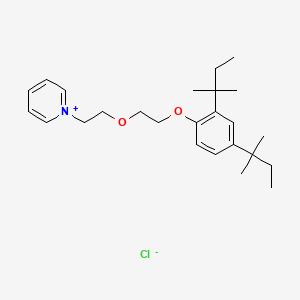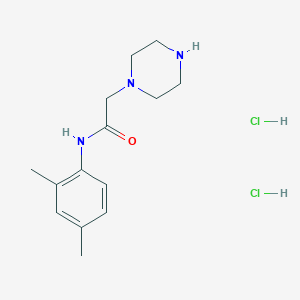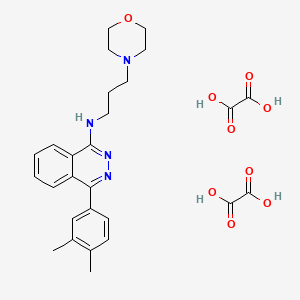
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is often referred to as PMDQ or PQQHCl and is widely used in various fields of research, including biochemistry, biology, and pharmacology.
科学的研究の応用
PMDQ has various scientific research applications due to its unique chemical properties. It is widely used as a redox cofactor in various enzymatic reactions, including glucose dehydrogenase and alcohol dehydrogenase. PMDQ is also used as a fluorescent probe for the detection of hydrogen peroxide and other reactive oxygen species. Additionally, PMDQ has been shown to exhibit neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of PMDQ is primarily based on its ability to act as a redox cofactor in various enzymatic reactions. PMDQ can undergo reversible oxidation and reduction reactions, which allows it to serve as an electron carrier in these reactions. Additionally, PMDQ has been shown to activate the transcription factor NF-κB, which plays a crucial role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
PMDQ has various biochemical and physiological effects that have been extensively studied in scientific research. It has been shown to enhance mitochondrial function and improve energy metabolism, which can lead to increased cellular energy production. PMDQ has also been shown to protect against oxidative stress and inflammation, which can contribute to the development of various diseases. Additionally, PMDQ has been shown to improve cognitive function and memory in animal studies, making it a potential candidate for the treatment of cognitive disorders.
実験室実験の利点と制限
One of the main advantages of using PMDQ in lab experiments is its relatively low cost and ease of synthesis. Additionally, PMDQ has a long shelf life and is stable under various conditions, making it a convenient reagent for scientific research. However, one limitation of using PMDQ is its potential toxicity at high concentrations, which can affect the accuracy of experimental results. Therefore, it is important to use PMDQ at appropriate concentrations and take necessary safety precautions when handling this compound.
将来の方向性
There are various future directions for the scientific research of PMDQ. One potential area of research is the development of PMDQ-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PMDQ could be further explored as a redox cofactor in enzymatic reactions and as a fluorescent probe for the detection of reactive oxygen species. Finally, the potential toxicity of PMDQ at high concentrations could be further investigated to ensure its safe use in scientific research.
Conclusion:
In conclusion, PMDQ is a unique chemical compound that has gained significant attention in scientific research due to its various applications and potential therapeutic benefits. Its ease of synthesis, stability, and low cost make it a convenient reagent for scientific research. However, its potential toxicity at high concentrations should be taken into consideration when handling this compound. Future research on PMDQ could lead to the development of novel therapeutics and further understanding of its biochemical and physiological effects.
合成法
The synthesis of PMDQ involves the reaction of 2,3,5,6-tetramethyl-1,4-benzoquinone with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form PMDQ hydrochloride. This synthesis method is relatively simple and efficient, making PMDQ readily available for scientific research purposes.
特性
IUPAC Name |
2,2,4,6,7-pentamethyl-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2;/h6-8,15H,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYCDUQLCKTFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C=C2C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
![2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B7452318.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B7452323.png)




![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol;hydrobromide](/img/structure/B7452360.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7452367.png)

![1-(bromomethyl)-1-methyl-4-(oxiran-2-ylmethyl)-2H-[1,3]thiazolo[3,2-a]benzimidazol-4-ium;perchlorate](/img/structure/B7452376.png)
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate](/img/structure/B7452377.png)
![4-[2,5-dimethyl-3-[(Z)-(2-oxo-1-phenylindol-3-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B7452384.png)